Ácido ciclopropanocarboxílico

Descripción general

Descripción

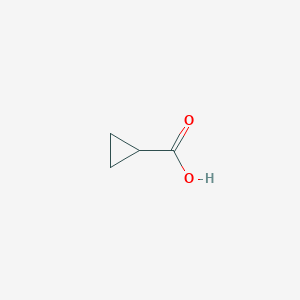

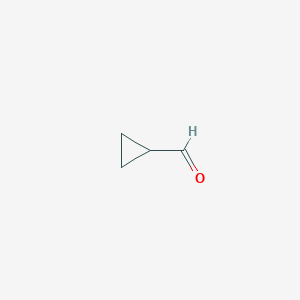

Cyclopropanecarboxylic acid is a monobasic carboxylic acid that consists of a cyclopropane ring fused to a carboxylic acid group. This compound is notable for its strained three-membered carbon ring, which introduces unique chemical properties. Cyclopropanecarboxylic acid is a colorless, crystalline substance with a characteristic acidic smell. It has a molecular weight of 86.09 g/mol, a melting point of 48-52°C, and a boiling point of 173-174°C .

Aplicaciones Científicas De Investigación

Cyclopropanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a valuable building block for synthesizing various compounds due to its reactive carboxylic acid group.

Biology: It is used in the synthesis of biologically active molecules, including certain antibiotics and antiviral agents.

Medicine: Cyclopropanecarboxylic acid derivatives are explored for their potential therapeutic properties.

Industry: It is utilized in the production of polymers and other industrial chemicals.

Mecanismo De Acción

Target of Action

Cyclopropanecarboxylic acid (CPCA) is a small organic compound with the molecular formula C4H6O2 It has been suggested that cpca may interact with certain enzymes in the body, such as carnitine acetyltransferase .

Mode of Action

For instance, it has been reported that CPCA can be conjugated with carnitine, a molecule involved in the transport of fatty acids into mitochondria for oxidation . This suggests that CPCA may play a role in metabolic processes.

Biochemical Pathways

CPCA may be involved in the carnitine-dependent transport of fatty acids, which is a crucial process in cellular energy metabolism . .

Result of Action

Given its potential involvement in fatty acid metabolism, it may influence energy production processes within cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds, including CPCA. For instance, CPCA is known to react violently with water, liberating toxic gas . Therefore, the presence of water and other environmental factors could potentially affect the stability and activity of CPCA.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which are then oxidized to yield the carboxylic acid. The reaction begins with the addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane. The final oxidation step converts the cyclopropane to cyclopropanecarboxylic acid .

Industrial Production Methods: One industrial method involves the hydrolysis of cyclopropyl cyanide. This process includes heating a mixture of sodium hydroxide and γ-chlorobutyronitrile, followed by the addition of water to complete the hydrolysis. The resulting mixture is then acidified to yield cyclopropanecarboxylic acid .

Análisis De Reacciones Químicas

Types of Reactions: Cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The cyclopropane ring can be oxidized to form carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Esterification typically involves alcohols and acid catalysts, while amidation involves amines and dehydrating agents.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Esters and amides.

Comparación Con Compuestos Similares

Cyclopropanecarboxylic acid can be compared with other similar compounds such as:

Cyclopropylmethanoic acid: Similar in structure but with different reactivity due to the position of the carboxylic group.

Cyclopropylcarboxylic acid: Another similar compound with slight variations in chemical properties.

Cyclopropionic acid: Shares the cyclopropane ring but differs in the functional group attached.

Cyclopropanecarboxylic acid is unique due to the combination of the strained cyclopropane ring and the reactive carboxylic acid group, which imparts distinct chemical properties and reactivity .

Propiedades

IUPAC Name |

cyclopropanecarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGUBTXCNDTFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040665 | |

| Record name | Cyclopropane carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; mp = 14-17 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Cyclopropanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13541 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.53 [mmHg] | |

| Record name | Cyclopropanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13541 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1759-53-1 | |

| Record name | Cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPROPANECARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropane carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROPANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/008803351S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research suggests that cyclopropanecarboxylic acid and its derivative, methylenecyclopropaneacetic acid, exert their hypoglycemic effect by inhibiting the oxidation of long-chain fatty acids in the mitochondria. [] This inhibition disrupts energy production from fatty acids, potentially contributing to lower blood glucose levels.

A: Studies show that while carnitine enhances the oxidation of long-chain fatty acids like laurate and palmitate, it does not alter the percentage inhibition caused by cyclopropanecarboxylic acid. [] This suggests that the inhibitory mechanism of cyclopropanecarboxylic acid is independent of the carnitine shuttle system.

A: Research indicates that the fungus Fusarium oxysporum converts cyclopropanecarboxylic acid to γ-hydroxybutyric acid. This conversion involves an intermediate compound identified as cyclopropanecarboxylate carnitine. [] This suggests a novel role for carnitine in the metabolism of cyclopropanecarboxylic acid.

A: Unlike uncompetitive NMDA receptor antagonists like phencyclidine (PCP), strychnine-insensitive glycine receptor ligands derived from cyclopropanecarboxylic acid, including agonists and antagonists, do not substitute for PCP in drug discrimination studies in rats. [] This suggests that these ligands may not induce PCP-like subjective effects.

A: Studies on pyrethroids, which are esters of cyclopropanecarboxylic acid derivatives, indicate that a cyclopropanecarboxylic acid moiety substituted with an appropriate unsaturated carbon-chain, such as isobutenyl or isopropenyl, is crucial for insecticidal activity. [] The presence of specific stereochemical configurations at chiral centers within the molecule also significantly influences insecticidal potency. []

A: Trans- and cis-dichlorochrysanthemic acid can be separated by leveraging differences in their solubility and pKa values. This method has been shown to achieve satisfactory yields for both isomers. []

A: Various spectroscopic techniques are employed for characterizing these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is extensively used to elucidate the structure and stereochemistry of these molecules. [, ] Additionally, Infrared (IR) spectroscopy provides information about functional groups and intermolecular interactions present in the compounds. [, ] High-performance liquid chromatography (HPLC) serves as a valuable tool for separating and analyzing optical isomers. [, ]

A: 1-(Tetrahydropyranyloxy)cyclopropanecarbaldehyde is susceptible to oxidation in the presence of oxygen, leading to the formation of the corresponding cyclopropanecarboxylic acid. [] Proper storage in the absence of oxygen is crucial to prevent this degradation.

A: The WCu2S4(dppf)2 complex, where dppf stands for 1,1′-bis(diphenylphosphino)ferrocene, has demonstrated notable catalytic activity in asymmetric synthesis of cyclopropanecarboxylic acids. [] This discovery highlights the potential of transition metal-sulfur clusters in catalyzing important organic reactions.

A: B3LYP DFT calculations help establish a correlation between the energy difference (Δω) of Walsh orbitals (ωS and ωA) in cyclopropane and the difference in carbon-carbon bond lengths (Δr) influenced by acceptor substituents. [] This correlation provides valuable insights into the impact of substituents on the electronic and geometrical structures of these molecules.

A: Studies have consistently shown that the stereochemistry at chiral centers in cyclopropanecarboxylic acid esters significantly impacts their insecticidal activity. Generally, the (+)-cis isomers exhibit the highest potency, followed by the (+)-trans isomers. [, , ] In contrast, the (-)-cis and (-)-trans isomers demonstrate weaker insecticidal effects. This stereospecificity underscores the importance of chirality in designing effective insecticidal agents.

A: Research on arylamido-cyclopropanecarboxylic acid derivatives, designed based on the plant hormone abscisic acid (ABA), indicates that certain substitutions on the aromatic ring can enhance their ability to delay seed germination. [] Notably, compounds B4, B8, and B11 exhibited greater efficacy in delaying wheat seed germination compared to ABA at a concentration of 5,000 μmol/L.

A: Studies on the reduction of cyclopropanecarboxylic acids with borane reagents like BH3 in THF reveal that the yield of the corresponding cyclopropyl alcohols is sensitive to steric effects. [] Bulky substituents attached to the cyclopropane ring can hinder the approach of the borane reagent, thereby affecting the reaction yield.

A: DFT calculations and experimental observations suggest that the presence or absence of a 2-siloxy substituent in 2-alkenylcyclopropanecarboxylic acids does not significantly impact the reaction pathway or rate during the formation of azepinone derivatives. [] This finding implies that the 2-siloxy group does not impose any particular steric or electronic effects that alter the reaction outcome.

A: Similar to observations in other mammals, the metabolism of cypermethrin in humans primarily involves ester cleavage. This process leads to the formation of cis and trans isomers of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, which are excreted in urine, both in free and conjugated forms. [, ] The trans isomer shows higher excretion compared to the cis isomer.

A: Oral administration of cypermethrin results in a considerably higher excretion of the cyclopropanecarboxylic acid metabolite in urine compared to dermal application. [] This difference highlights the significant influence of administration route on the absorption and metabolism of this compound.

A: Optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analog of the ethylene precursor in plants, has potential applications in biochemical and biological research. [] Its use in affinity purification techniques allows for the isolation and study of proteins that interact with this compound or similar molecules. Furthermore, it can be employed in generating antibodies, valuable tools for various biological assays and investigations.

A: Studies have demonstrated that pent-4-enoic acid exhibits toxicological effects on rat liver mitochondria. [] At low concentrations (0.01 mM), it significantly inhibits the oxidation of palmitate, a long-chain fatty acid, by 82%. This inhibition can disrupt energy production in cells. Furthermore, pent-4-enoic acid has been shown to partially uncouple oxidative phosphorylation, a crucial process for ATP synthesis, and hinder pyruvate oxidation in rat liver mitochondria. []

A: A method employing gas chromatography/mass spectrometry (GC/MS) has been developed to analyze pyrethroid metabolites in urine samples from non-occupationally exposed individuals. [] This method allows for the detection and quantification of various metabolites, including 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, providing valuable data for assessing pyrethroid exposure in the general population.

A: Yes, research has shown that esters of 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropanecarboxylic acid exhibit higher insecticidal activity compared to the corresponding 3-isobutenyl compounds (chrysanthemates), which are structurally similar to pyrethrins. [] This finding highlights the potential of exploring modifications in the cyclopropanecarboxylic acid scaffold to develop more potent insecticidal agents.

A: Early research on pyrethroids, naturally occurring insecticides found in Chrysanthemum flowers, marked a significant milestone in this field. [] Scientists discovered that these insecticides consist of esters derived from substituted cyclopropanecarboxylic acids and cyclopentenone alcohols. This discovery sparked interest in synthesizing and evaluating various cyclopropanecarboxylic acid derivatives for their insecticidal properties, paving the way for the development of synthetic pyrethroids.

A: Research on cyclopropanecarboxylic acid derivatives represents a prime example of interdisciplinary science, integrating principles and techniques from chemistry and biology. Chemists synthesize and characterize novel derivatives, while biologists evaluate their activity in various biological systems. For instance, the synthesis of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analog of a plant hormone precursor, enables its use in biochemical and biological studies, including affinity purification and antibody generation. [] Such collaborative efforts drive innovation and deepen our understanding of these compounds and their interactions with biological targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one](/img/structure/B31198.png)

![Tert-butyl (2E)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B31206.png)

![(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B31209.png)

![12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B31230.png)